![molecular formula C16H13F3N4O3 B2559787 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-87-0](/img/structure/B2559787.png)
1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H13F3N4O3 and its molecular weight is 366.3. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The synthesis of this compound was initially motivated by the search for new anti-cancer agents. Researchers have explored its potential in chemotherapy for late androgen-independent stages of prostate cancer. The compound’s unique fluoroheterocyclic structure, with three linked rings (A-B-C), positions the pyrrole ring (B) as a central unit. Pyrrole derivatives have been associated with various biological activities, including anesthetic and hypotensive properties, antiphlogistic effects, and anticholesteremic properties .
Biological Activity and Drug Development
The compound’s structure suggests that it could serve as a scaffold for designing novel drugs. By modifying its functional groups, researchers may create derivatives with enhanced biological activity. For instance, 4-(2,5-dimethylpyrrolyl)benzoic acid derivatives have shown inhibitory effects on Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .
Synthetic Methodology: Chain Heterocyclization
The synthesis of this compound involves a fascinating approach called chain heterocyclization. Instead of directly connecting rings, this strategy adds heterocyclic moieties one by one using appropriate alicyclic components. The Paal-Knorr method facilitates the addition of the pyrrole ring, while chloroacylation and heterocyclization steps introduce the thiazole ring. This methodology is valuable for constructing complex heterocyclic systems .
Computational Chemistry and Molecular Modeling
Researchers can employ computational tools to study the compound’s interactions with biological targets. By optimizing its structure and predicting binding affinities, they can identify potential drug candidates. Techniques like molecular docking and molecular dynamics simulations can guide further experimental investigations .
Materials Science: Fluorinated Heterocycles
Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers may explore the use of this compound in materials science, such as designing functional materials, catalysts, or sensors. Its trifluoromethoxy group could contribute to specific interactions and reactivity .
Pharmacokinetics and Metabolism Studies
Understanding how the compound is metabolized and distributed in the body is crucial for drug development. Researchers can investigate its pharmacokinetics, bioavailability, and potential toxicity. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide insights into its behavior in biological systems .
Propiedades
IUPAC Name |
1,3-dimethyl-5-[4-(trifluoromethoxy)anilino]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-22-13-12(14(24)23(2)15(22)25)11(7-8-20-13)21-9-3-5-10(6-4-9)26-16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTILTYQXUJYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



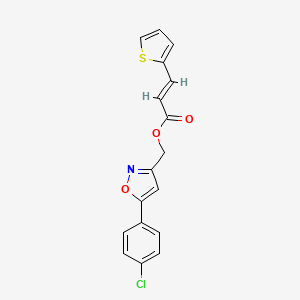
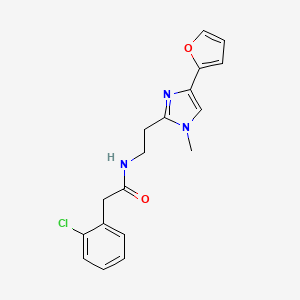
![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea](/img/structure/B2559716.png)
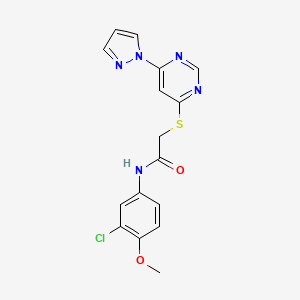
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)
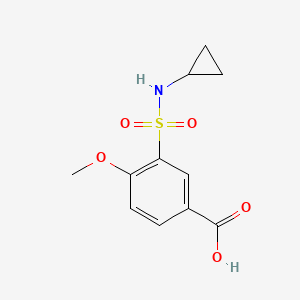
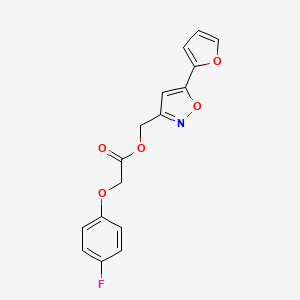
![[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-Dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate](/img/structure/B2559727.png)